D-Glucosa, 4-S-beta-D-glucopiranosil-4-tio-

Descripción general

Descripción

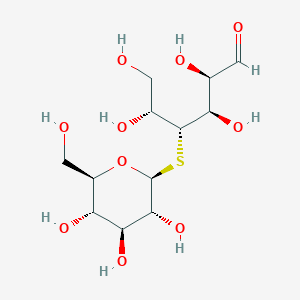

Thiocellobiose is a disaccharide composed of two glucose molecules linked by a sulfur atom instead of the usual oxygen atom found in cellobiose This unique linkage classifies it as a thioglycoside

Aplicaciones Científicas De Investigación

Thiocellobiose has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of thioglycosides and their interactions with enzymes.

Biology: Thiocellobiose serves as an inhibitor for certain glucosidases, making it useful in studying enzyme mechanisms and carbohydrate metabolism.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in enzyme inhibition and as a building block for drug design.

Industry: Thiocellobiose is used in the development of biosensors and as a substrate for enzyme assays.

Mecanismo De Acción

Target of Action

Thiocellobiose, also known as D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-, is a complex carbohydrate that interacts with various biological targets. The primary targets of thiocellobiose are enzymes involved in carbohydrate metabolism, such as glycoside hydrolases . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can be utilized by the body for energy .

Mode of Action

Thiocellobiose interacts with its targets by binding to the active sites of the enzymes, thereby influencing their activity . This interaction can lead to changes in the rate of carbohydrate metabolism, affecting the availability of glucose for energy production .

Biochemical Pathways

Thiocellobiose is involved in several biochemical pathways related to carbohydrate metabolism . One key pathway is the glycolysis pathway, where glucose is broken down to produce energy . Thiocellobiose, being a glucose derivative, can influence this pathway by modulating the activity of enzymes involved in glucose breakdown .

Pharmacokinetics

As a carbohydrate, it is expected to be absorbed in the digestive tract and distributed throughout the body via the bloodstream . The metabolism of thiocellobiose likely involves enzymatic breakdown into simpler sugars, which can be utilized by the body for energy .

Result of Action

The molecular and cellular effects of thiocellobiose’s action are primarily related to its influence on carbohydrate metabolism . By modulating the activity of enzymes involved in this process, thiocellobiose can affect the availability of glucose for energy production, potentially influencing cellular energy levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiocellobiose. Factors such as pH and temperature can affect the stability of the molecule and its ability to interact with its targets . Additionally, the presence of other molecules, such as other sugars or enzymes, can also influence the action of thiocellobiose .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- are not fully understood due to the limited research available. It is known that glucose derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, β-glucanases, a type of enzyme, can hydrolyze β-glucan, a component of the plant cell wall, into cello-oligosaccharides and glucose

Cellular Effects

Glucose and its derivatives are known to play crucial roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Glucose derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Glucose and its derivatives are known to have stability and degradation properties that can influence their long-term effects on cellular function .

Dosage Effects in Animal Models

Glucose and its derivatives are known to have varying effects at different dosages .

Metabolic Pathways

Glucose and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Glucose and its derivatives are known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Glucose and its derivatives are known to be localized in various subcellular compartments, directed by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiocellobiose can be synthesized through the thioglycosylation of glucose derivatives. One common method involves the reaction of a protected glucose derivative with a thiol in the presence of a catalyst such as silver triflate. The reaction typically occurs under mild conditions and yields thiocellobiose after deprotection steps.

Industrial Production Methods: While industrial-scale production methods for thiocellobiose are not well-documented, the synthesis generally follows similar principles to laboratory methods. The scalability of the process would depend on the availability of starting materials and the efficiency of the catalytic system used.

Types of Reactions:

Oxidation: Thiocellobiose can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfur atom, converting it to a thiol group.

Substitution: The sulfur atom in thiocellobiose can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thioglycosides.

Comparación Con Compuestos Similares

Cellobiose: The oxygen analog of thiocellobiose, with an oxygen atom linking the two glucose molecules.

Thiomaltose: Another thioglycoside with a sulfur atom linking two maltose units.

Thiolactose: A thioglycoside with a sulfur atom linking two lactose units.

Uniqueness of Thiocellobiose: Thiocellobiose is unique due to its sulfur linkage, which imparts different chemical and biological properties compared to its oxygen analogs. This uniqueness makes it a valuable compound for studying the effects of sulfur in glycosidic linkages and for developing novel enzyme inhibitors.

Actividad Biológica

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-, commonly referred to as thiocellobiose, is a unique disaccharide characterized by a sulfur linkage instead of the typical oxygen linkage found in cellobiose. This structural modification endows thiocellobiose with distinct biological activities, particularly in its interactions with enzymes involved in carbohydrate metabolism. This article presents a comprehensive overview of the biological activity of thiocellobiose, including its mechanism of action, pharmacokinetics, biochemical properties, and potential applications in research and medicine.

Overview

Thiocellobiose's chemical structure is pivotal to its biological function. As a thioglycoside, it serves as a model compound for studying the behavior of similar compounds and their interactions with various biological targets. The primary target for thiocellobiose includes glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.

Target Enzymes : Thiocellobiose primarily interacts with glycoside hydrolases. By binding to the active sites of these enzymes, it can inhibit their activity, thereby influencing carbohydrate metabolism pathways.

Mode of Action : The binding mechanism typically involves non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can lead to conformational changes in the enzyme that reduce its catalytic efficiency.

Pharmacokinetics

Thiocellobiose is expected to be absorbed in the digestive tract and distributed throughout the body via the bloodstream. Its metabolic stability has been demonstrated through various studies, indicating that it can maintain its structure under physiological conditions while still exerting biological effects.

The biochemical properties of thiocellobiose are not fully characterized due to limited research. However, it is known that glucose derivatives like thiocellobiose can interact with various biomolecules:

- Enzyme Inhibition : Thiocellobiose has been shown to inhibit certain glucosidases, making it a valuable tool for studying enzyme mechanisms and carbohydrate metabolism .

- Cellular Effects : Glucose derivatives play crucial roles in cellular processes such as signaling pathways and gene expression .

Case Studies and Research Findings

- Inhibition Studies : Research has indicated that thiocellobiose effectively inhibits glycosylases, which are critical in carbohydrate catabolism. This inhibition has therapeutic implications for conditions such as diabetes .

- Biodistribution Studies : In animal models, biodistribution studies revealed that thiocellobiose exhibits rapid clearance from the bloodstream with significant uptake in the intestines and bile . This suggests potential applications in drug delivery systems targeting gastrointestinal disorders.

- Metabolic Pathways : Thiocellobiose participates in various metabolic pathways related to carbohydrate metabolism. It can influence enzyme activity at different dosages, indicating a dose-dependent effect on metabolic processes .

Applications

Thiocellobiose has several promising applications across different fields:

- Research : It serves as a model compound for studying thioglycosides and their interactions with enzymes .

- Medicine : Ongoing research explores its potential therapeutic applications in enzyme inhibition and drug design .

- Industry : Thiocellobiose is utilized in biosensor development and enzyme assays due to its unique properties .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDEPBFFWJMMG-WELRSGGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001659 | |

| Record name | 4-S-Hexopyranosyl-4-thiohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80951-92-4 | |

| Record name | Thiocellobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080951924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-S-Hexopyranosyl-4-thiohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.